3-Methyllumiflavin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

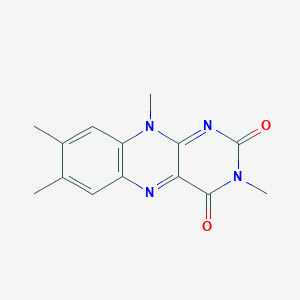

3-Methyllumiflavin, also known as this compound, is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Flavins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

3-Methyllumiflavin has been studied for its catalytic capabilities in various organic transformations, particularly in oxidation reactions.

Aerobic Oxidation Reactions

In a study examining the catalytic efficiency of several flavin derivatives, 3MLF was tested for its ability to catalyze the aerobic oxidation of thioanisoles. The results indicated that 3MLF exhibited limited catalytic activity, yielding only 2% product after 36 hours under optimal conditions . This contrasts with other flavin derivatives that demonstrated significantly higher yields.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of 3-phenylcyclobutanone was also evaluated using 3MLF as a catalyst. However, it was found to be ineffective, yielding less than 1% product under similar reaction conditions . This highlights the need for further modifications or combinations with other catalysts to enhance its reactivity.

Biological Activities

This compound exhibits interesting biological properties, particularly in the context of enzyme inhibition and biochemical transformations.

Monoamine Oxidase Inhibition

Research has shown that 3MLF can selectively inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A study detailed the synthesis and inhibitory activity of 3MLF against MAO, suggesting potential therapeutic applications in treating disorders related to neurotransmitter imbalances .

Conversion of Benzylamine

Another notable application is its role in promoting the clean conversion of benzylamine to N-benzylbenzaldimine under acidic conditions (HCl or MgCl₂). This transformation showcases the compound's utility in synthetic organic chemistry, particularly in amine functionalization .

Structural Characteristics

Understanding the structural properties of this compound is crucial for elucidating its reactivity and interaction mechanisms.

Crystal Structure Analysis

The crystal structure of this compound has been determined through X-ray crystallography, revealing insights into its molecular geometry and electronic properties. The compound's structure consists of a tetramethylisoalloxazine core, which is critical for its function as a redox-active species .

Comparative Data Table

The following table summarizes key findings related to the catalytic performance and biological activities of this compound compared to other flavin derivatives:

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Aerobic oxidation of thioanisole | 2 | 36 hours, 10 mol% catalyst |

| This compound | Baeyer-Villiger oxidation | <1 | Reaction with zinc at 35 °C |

| Other Flavin Derivatives | Various reactions | Up to 99 | Optimized conditions specific to each derivative |

| This compound | Benzylamine conversion | Successful | Acidic conditions (HCl or MgCl₂) |

Analyse Des Réactions Chimiques

Oxidative Deamination of Amines

One of the most notable reactions involving 3-methyllumiflavin is its role in the oxidative deamination of amines, specifically benzylamine. This reaction has been extensively studied to understand the mechanistic pathways facilitated by this flavin derivative.

-

Mechanism Overview : The oxidative deamination process promotes the conversion of benzylamine to N-benzylbenzaldimine under acidic conditions (e.g., HCl or MgCl₂) at elevated temperatures (80 °C). The reaction exhibits multiple turnover capabilities, indicating that this compound can catalyze several cycles of substrate conversion.

-

Influencing Factors : The structure of the amine substrate and the leaving ability of groups attached to it significantly affect the reaction's efficiency. For example, variations in the amine structure were shown to influence reactivity, with specific groups demonstrating better leaving ability than others.

-

Kinetic Studies : Kinetic isotope effects measured during these reactions indicate that ground-state reactions are influenced by factors such as bond strength and electronic effects, with values differing significantly from excited-state reactions .

Formation of Covalent Intermediates

Research has demonstrated that benzylamine can react instantaneously with N-ethyl-3-methyllumiflavinium perchlorate, resulting in a stable 4a-adduct. This adduct can be quantitatively transformed into N-benzylbenzaldimine when treated with benzylamine at lower temperatures (60 °C). The formation and subsequent transformation of this adduct suggest a polar mechanism involving covalent intermediates .

Comparative Analysis of Flavins

The reactivity of this compound can be compared to other flavins, providing insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Riboflavin | Contains ribityl side chain | Essential vitamin (Vitamin B2), widely studied |

| Lumiflavin | Lacks methyl group at position three | Precursor to riboflavin, less active than this compound |

| Flavin Mononucleotide | Contains ribose sugar | Active form of flavins in biological systems |

| This compound | Methyl group at position three | Enhanced reactivity and altered interactions with biomolecules |

The presence of the methyl group at position three significantly enhances the reactivity of this compound compared to its counterparts, allowing for more efficient participation in redox reactions and enzyme catalysis.

Propriétés

Numéro CAS |

18636-32-3 |

|---|---|

Formule moléculaire |

C14H14N4O2 |

Poids moléculaire |

270.29 g/mol |

Nom IUPAC |

3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3 |

Clé InChI |

DSUJCACXEBHAAS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C |

Key on ui other cas no. |

18636-32-3 |

Synonymes |

3-methyllumiflavin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.